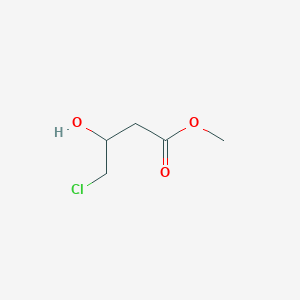

Methyl 4-chloro-3-hydroxybutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRINGSAVOPXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394469 | |

| Record name | methyl 4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10488-68-3 | |

| Record name | methyl 4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-chloro-3-hydroxybutanoate: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybutanoate is a versatile chiral building block of significant interest in the pharmaceutical industry. Its structural features, particularly the presence of both a hydroxyl and a chloro group on adjacent carbons, make it a valuable precursor for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of methyl 4-chloro-3-hydroxybutanoate, with a focus on its role in drug development. Optically active forms of this compound, specifically the (R)- and (S)-enantiomers, are crucial intermediates in the enantioselective synthesis of several pharmaceuticals, including HMG-CoA reductase inhibitors like atorvastatin.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of methyl 4-chloro-3-hydroxybutanoate is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C5H9ClO3 | [3] |

| Molecular Weight | 152.57 g/mol | [3] |

| CAS Number | 10488-68-3 (racemate) | [3] |

| 88496-70-2 ((R)-enantiomer) | [4] | |

| 86728-93-0 ((S)-enantiomer) | [5] | |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 93-95 °C at 5 mmHg | [7][8] |

| Density | 1.19 g/mL at 25 °C | [7][8] |

| Refractive Index | n20/D 1.453 | [7][8] |

Synthesis of Methyl 4-chloro-3-hydroxybutanoate

The synthesis of methyl 4-chloro-3-hydroxybutanoate can be achieved through several routes, including chemical synthesis and biocatalytic reduction. The choice of method often depends on the desired stereochemistry of the final product.

Chemical Synthesis

A common chemical approach involves a two-step process starting from epichlorohydrin.[2][9] This method can be adapted to produce optically active products by using chiral epichlorohydrin as the starting material.[9]

Step 1: Synthesis of 4-chloro-3-hydroxybutyronitrile from Epichlorohydrin

This step involves the ring-opening of epichlorohydrin with a cyanide salt. The reaction pH is a critical parameter and should be maintained between 7 and 8 to ensure high purity and yield.[9]

Caption: Synthesis of 4-chloro-3-hydroxybutyronitrile.

Step 2: Alcoholysis of 4-chloro-3-hydroxybutyronitrile

The resulting 4-chloro-3-hydroxybutyronitrile is then subjected to alcoholysis in the presence of methanol and a strong acid catalyst, such as hydrogen chloride, to yield methyl 4-chloro-3-hydroxybutanoate.[9]

Caption: Formation of Methyl 4-chloro-3-hydroxybutanoate.

Biocatalytic Synthesis

Biocatalytic methods, particularly the asymmetric reduction of methyl 4-chloro-3-oxobutanoate, are widely employed to produce enantiomerically pure methyl 4-chloro-3-hydroxybutanoate. These methods offer high selectivity and operate under mild reaction conditions.

Whole-Cell Bioreduction

Microorganisms such as Baker's yeast (Saccharomyces cerevisiae) and Geotrichum candidum are effective in reducing the keto group of methyl 4-chloro-3-oxobutanoate to the corresponding hydroxyl group.[1][10] The stereochemical outcome of the reduction can often be controlled by the choice of microorganism and the addition of specific additives. For instance, the reduction of ethyl or methyl 4-chloro-3-oxobutanoate with baker's yeast in the presence of allyl bromide or allyl alcohol can yield both the (R)- and (S)-enantiomers with high enantiomeric excess.[10]

Enzymatic Reduction

Isolated enzymes, specifically ketoreductases or alcohol dehydrogenases, offer a more controlled and efficient approach to asymmetric reduction.[1][2][11] These enzymes, often from sources like Pichia stipitis or Stenotrophomonas maltophilia, can exhibit high substrate tolerance and provide excellent enantioselectivity.[11][12] The process typically requires a cofactor, such as NADPH, which is regenerated in situ using a secondary enzyme system, for example, glucose dehydrogenase with glucose as the ultimate reductant.[1][2]

Caption: Enzymatic Synthesis Workflow.

Experimental Protocols

General Chemical Synthesis Protocol

The following is a representative protocol for the chemical synthesis of methyl 4-chloro-3-hydroxybutanoate from 4-chloro-3-hydroxybutyronitrile.

Materials:

-

4-chloro-3(S)-hydroxybutyronitrile

-

Methanol

-

Anhydrous hydrogen chloride gas

-

Distilled water

-

Ethyl acetate

Procedure:

-

Prepare a 10 N solution of hydrogen chloride in methanol by bubbling anhydrous HCl gas through cooled methanol.

-

Mix 30 ml of the methanolic HCl solution with 11.96 g of 4-chloro-3-hydroxybutyronitrile.

-

Heat the reaction mixture to 60°C under a nitrogen atmosphere.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, cool the reaction solution to room temperature.

-

Perform an extraction with 30 ml of distilled water and 50 ml of ethyl acetate.

-

Separate the aqueous phase and extract it twice more with 50 ml of ethyl acetate each time.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain the crude product.

-

Further purification can be achieved by vacuum distillation.

This method has been reported to yield the title compound with a chemical purity of 97.1% and an optical purity of 99.2% ee when starting with the corresponding chiral nitrile.[9]

General Biocatalytic Reduction Protocol using Baker's Yeast

This protocol outlines the asymmetric reduction of methyl 4-chloro-3-oxobutanoate using baker's yeast.

Materials:

-

Methyl 4-chloro-3-oxobutanoate

-

Fresh baker's yeast

-

Glucose (optional)

-

Allyl bromide or allyl alcohol (optional, for stereochemical control)

-

Water

-

Diatomaceous earth (for filtration)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Activate the baker's yeast in a suitable buffer or water, optionally with glucose.

-

Add the methyl 4-chloro-3-oxobutanoate to the yeast suspension.

-

If used, add the stereochemical control agent (allyl bromide or allyl alcohol).

-

Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.

-

Monitor the conversion of the substrate by GC or TLC.

-

Once the reaction is complete (typically 1-2 hours for high conversion), filter the mixture through a pad of diatomaceous earth to remove the yeast cells.

-

Saturate the filtrate with sodium chloride and extract it multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude methyl 4-chloro-3-hydroxybutanoate.

-

Purify the product by vacuum distillation.

Yields of around 75% and enantiomeric excesses of 90-97% have been reported for the corresponding ethyl ester using this method.[10][13]

Applications in Drug Development

Methyl 4-chloro-3-hydroxybutanoate, particularly its chiral forms, is a key intermediate in the synthesis of various pharmaceuticals. The (S)-enantiomer is a crucial building block for the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs.[1] For example, it is a precursor to (S)-4-chloro-3-hydroxybutanoic acid methyl ester, which is used in the total chemical synthesis of certain statins.[1] The (R)-enantiomer is also valuable and is used in the synthesis of compounds like L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[10]

Caption: Pharmaceutical Applications of Enantiomers.

Conclusion

Methyl 4-chloro-3-hydroxybutanoate is a valuable and versatile chemical intermediate. The availability of both chemical and biocatalytic synthetic routes, especially those providing access to specific enantiomers, underscores its importance in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this compound is essential for its effective application in the creation of novel and improved therapeutics. The methodologies outlined in this guide provide a solid foundation for the preparation and utilization of methyl 4-chloro-3-hydroxybutanoate in a laboratory or industrial setting.

References

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]

- 3. Methyl 4-chloro-3-hydroxybutanoate | C5H9ClO3 | CID 3629997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 3R-4-chloro-3-hydroxybutanoate | CAS 88496-70-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. METHYL (S)-4-CHLORO-3-HYDROXYBUTYRATE | 86728-93-0 [chemicalbook.com]

- 6. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]

- 7. (R)-(+)-4-氯-3-羟基丁酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 96 86728-85-0 [sigmaaldrich.com]

- 9. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. asianpubs.org [asianpubs.org]

"Methyl 4-chloro-3-hydroxybutanoate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-chloro-3-hydroxybutanoate, a key chiral building block in the synthesis of various pharmaceutical compounds. This document details its chemical structure, IUPAC name, physical properties, experimental protocols for its synthesis, and analytical methods for its characterization.

Chemical Identity and Structure

Methyl 4-chloro-3-hydroxybutanoate is a functionalized ester that exists as a racemic mixture or as individual enantiomers. The stereochemistry at the C3 position is critical for its application in asymmetric synthesis.

-

IUPAC Name: methyl 4-chloro-3-hydroxybutanoate[1]

-

CAS Number: 10488-68-3 (for the racemic mixture)[1]

-

SMILES: COC(=O)CC(CCl)O[1]

The two-dimensional chemical structure is as follows:

Physical and Chemical Properties

The following table summarizes the key quantitative data for Methyl 4-chloro-3-hydroxybutanoate.

| Property | Value |

| Molecular Weight | 152.57 g/mol [1][3] |

| Density | 1.232 g/cm³[3] |

| Boiling Point | 248.6 °C at 760 mmHg[3] |

| Flash Point | 104.2 °C[3] |

| Refractive Index | 1.45[3] |

| Vapor Pressure | 0.00387 mmHg at 25°C[3] |

Experimental Protocols

The asymmetric synthesis of chiral hydroxyesters is frequently accomplished using biocatalytic methods due to their high enantioselectivity and mild reaction conditions. Below is a detailed protocol for the enzymatic reduction of a precursor to the corresponding chiral product. While the protocol is generalized for the synthesis of the ethyl ester, a common analogue, the principles are directly applicable to the methyl ester.

Biocatalytic Synthesis of Chiral (S)-Ethyl 4-chloro-3-hydroxybutanoate

This protocol is based on the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a ketoreductase enzyme and a cofactor regeneration system.

Materials and Equipment:

-

Ethyl 4-chloro-3-oxobutanoate (substrate)

-

Recombinant E. coli expressing a ketoreductase

-

Glucose (for cofactor regeneration)

-

Glucose dehydrogenase (for cofactor regeneration)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.0)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Reaction vessel (e.g., temperature-controlled stirred-tank reactor or shaker flask)

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a biphasic system consisting of an aqueous phosphate buffer and an organic solvent like isooctane or ethyl acetate. This setup can help alleviate substrate and product inhibition.

-

Biocatalyst and Cofactors: Add the whole-cell biocatalyst (recombinant E. coli) to the aqueous phase. Introduce the cofactor (NADP⁺) and the components of the regeneration system (glucose and glucose dehydrogenase).

-

Substrate Addition: Add the substrate, ethyl 4-chloro-3-oxobutanoate, to the reaction mixture. For high concentrations, this can be done in a fed-batch manner to maintain a low concentration of the substrate at any given time, thus minimizing enzyme inhibition.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.0) with constant agitation for a period of 6 to 24 hours.

-

Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine substrate conversion and product formation.

-

Work-up: Once the reaction is complete (typically >95% conversion), separate the organic and aqueous phases.

-

Extraction: Extract the aqueous phase multiple times with ethyl acetate to recover the product.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: If necessary, the crude product can be further purified by column chromatography or distillation.

Synthesis and Analysis Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the biocatalytic synthesis pathway and a typical analytical workflow.

Conclusion

Methyl 4-chloro-3-hydroxybutanoate is a valuable chiral intermediate in the pharmaceutical industry. Its synthesis, particularly in enantiomerically pure forms, is efficiently achieved through biocatalytic reduction methods. The protocols and data presented in this guide offer a foundational resource for researchers and professionals engaged in the development and synthesis of complex chiral molecules. Proper analytical techniques, such as chiral gas chromatography, are essential for ensuring the quality and enantiomeric purity of the final product.

References

"Methyl 4-chloro-3-hydroxybutanoate" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-chloro-3-hydroxybutanoate, a key chiral building block in the pharmaceutical industry. The document covers its chemical identity, physical properties, stereoselective synthesis, and significant applications in the development of therapeutic agents.

Chemical Identity and Properties

Methyl 4-chloro-3-hydroxybutanoate is a chiral molecule that exists as two enantiomers, (R) and (S), as well as a racemic mixture. The specific enantiomer used is critical for the stereospecific synthesis of various active pharmaceutical ingredients (APIs).

Molecular Formula: C₅H₉ClO₃[1][2]

Table 1: CAS Numbers and Synonyms

| Form | CAS Number | Key Synonyms |

| Racemic | 10488-68-3 | (+/-)-Methyl 4-chloro-3-hydroxybutanoate; Methyl 4-chloro-3-hydroxybutyrate[1][3] |

| (R)-enantiomer | 88496-70-2 | (R)-Methyl 4-chloro-3-hydroxybutanoate; Methyl (R)-(+)-4-chloro-3-hydroxybutyrate[2] |

| (S)-enantiomer | 86728-93-0 | (S)-Methyl 4-chloro-3-hydroxybutanoate; Methyl (S)-(-)-4-chloro-3-hydroxybutyrate |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 152.57 g/mol [1] | |

| Appearance | Colorless to light yellow liquid | Based on ethyl ester analog[4] |

| Boiling Point | 93-95 °C at 5 mmHg | Data for the corresponding ethyl ester |

| Density | 1.19 g/mL at 25 °C | Data for the corresponding ethyl ester |

| Refractive Index | n20/D 1.453 | Data for the corresponding ethyl ester |

Synthesis and Manufacturing

The primary route to obtaining enantiomerically pure Methyl 4-chloro-3-hydroxybutanoate is through the asymmetric reduction of its precursor, Methyl 4-chloro-3-oxobutanoate. Biocatalysis using enzymes or whole-cell systems is the preferred method due to its high stereoselectivity and mild reaction conditions.

The most common and efficient method for producing enantiomerically pure (R)- or (S)-Methyl 4-chloro-3-hydroxybutanoate is the enzymatic reduction of Methyl 4-chloro-3-oxobutanoate. This process often utilizes alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). A cofactor, typically NADPH or NADH, is required and is often regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as a co-substrate.

References

- 1. Methyl 4-chloro-3-hydroxybutanoate | C5H9ClO3 | CID 3629997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 3R-4-chloro-3-hydroxybutanoate | CAS 88496-70-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. METHYL 4-CHLORO-3-HYDROXYBUTANOATE - CAS:10488-68-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-chloro-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-hydroxybutanoate is a chiral building block of significant interest in the synthesis of various pharmaceutical and fine chemical products. Its bifunctional nature, possessing both a hydroxyl and a chloro group in addition to the methyl ester, makes it a versatile intermediate for the introduction of stereogenic centers and further molecular elaborations. This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-chloro-3-hydroxybutanoate, including its spectral characteristics. Detailed experimental protocols for its synthesis and purification are also presented to aid researchers in its practical application.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | methyl 4-chloro-3-hydroxybutanoate | [1] |

| Synonyms | Methyl 4-chloro-3-hydroxybutyrate, 4-Chloro-3-hydroxy-butyric acid methyl ester | [1] |

| CAS Number | 10488-68-3 (unspecified stereochemistry), 86728-93-0 ((S)-enantiomer), 88496-70-2 ((R)-enantiomer) | [1][2][3] |

| Molecular Formula | C5H9ClO3 | [1] |

| Molecular Weight | 152.57 g/mol | [1] |

| Appearance | Clear, colorless liquid (for the analogous ethyl ester) | [4] |

| Boiling Point | 93-95 °C at 5 mmHg (for the analogous ethyl ester) | [5][6] |

| Density | 1.19 g/mL at 25 °C (for the analogous ethyl ester) | [5][6] |

| Refractive Index (n20/D) | 1.451 | [7] |

| LogP | -0.20 | [7] |

Spectroscopic Data

The structural elucidation of Methyl 4-chloro-3-hydroxybutanoate is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure.

Table 2: 1H NMR Spectral Data (CDCl3) [8]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.28 | m | 1H | CH(OH) |

| 3.70 | s | 3H | OCH3 |

| 3.61 | m | 2H | CH2Cl |

| 3.40 | br | 1H | OH |

| 2.65 | m | 2H | CH2CO |

Table 3: 13C NMR Spectral Data (CDCl3) [8]

| Chemical Shift (δ) ppm | Assignment |

| 172.2 | C=O |

| 68.0 | CH(OH) |

| 52.0 | OCH3 |

| 38.8 | CH2Cl |

| 38.2 | CH2CO |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Characteristic Infrared Absorption Bands

| Wavenumber (cm-1) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~2950 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1170 | C-O stretch (ester) |

| ~750 | C-Cl stretch (alkyl halide) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The exact mass of Methyl 4-chloro-3-hydroxybutanoate is 152.024022 g/mol .[9]

Chemical Properties and Reactivity

Methyl 4-chloro-3-hydroxybutanoate is a stable compound under standard conditions. Its reactivity is dictated by the three functional groups:

-

Hydroxyl Group: Can undergo typical alcohol reactions such as esterification, etherification, and oxidation.

-

Chloro Group: Susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

-

Ester Group: Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

Experimental Protocols

The synthesis of Methyl 4-chloro-3-hydroxybutanoate can be achieved through various methods, with a common approach being the reduction of the corresponding ketoester. A detailed protocol for its preparation is provided below.

Synthesis of Methyl 4-chloro-3-hydroxybutanoate

This protocol is adapted from a patented procedure for the synthesis of the analogous ethyl ester, with modifications for the methyl ester.[8]

Reaction Scheme:

Materials:

-

Methyl 4-chloroacetoacetate

-

Methanol

-

Sodium borohydride (NaBH4)

-

Glacial acetic acid

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Purified water

Procedure:

-

In a 1L reaction flask, dissolve 50g of methyl 4-chloroacetoacetate in 300ml of absolute methanol.

-

Cool the solution to -10°C in an ice-salt bath.

-

Slowly add 3.0 g of sodium borohydride in portions, ensuring the temperature is maintained between -10 and -5°C.

-

After the addition is complete, stir the reaction mixture at -10 to -5°C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add 10 g of anhydrous sodium sulfate.

-

Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until the pH is neutral.

-

Stir the mixture for an additional 10 minutes.

-

Filter the mixture to remove the salts.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

To the crude product, add 200ml of dichloromethane and stir for 10 minutes.

-

Wash the organic layer twice with 40ml of purified water.

-

Dry the organic phase with anhydrous sodium sulfate for 2 hours.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-chloro-3-hydroxybutanoate.

-

Purify the crude product by vacuum distillation to yield the final product.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of Methyl 4-chloro-3-hydroxybutanoate.

Caption: Synthesis and purification workflow for Methyl 4-chloro-3-hydroxybutanoate.

Safety Information

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier. As a chlorinated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 4-chloro-3-hydroxybutanoate is a valuable chiral intermediate with well-defined spectroscopic properties. The synthetic protocol outlined in this guide provides a reliable method for its preparation. This technical guide serves as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the effective utilization of this versatile building block.

References

- 1. Methyl 4-chloro-3-hydroxybutanoate | C5H9ClO3 | CID 3629997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL (S)-4-CHLORO-3-HYDROXYBUTYRATE | 86728-93-0 [chemicalbook.com]

- 3. methyl 3R-4-chloro-3-hydroxybutanoate | CAS 88496-70-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate 96 90866-33-4 [sigmaaldrich.com]

- 6. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 96 86728-85-0 [sigmaaldrich.com]

- 7. Methyl 4-chloro-3-hydroxybutanoate | CAS#:10488-68-3 | Chemsrc [chemsrc.com]

- 8. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 9. spectrabase.com [spectrabase.com]

Spectroscopic Profile of Methyl 4-chloro-3-hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-chloro-3-hydroxybutanoate (CAS No: 10488-68-3), a key chiral building block in the synthesis of various pharmaceutical compounds. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Chemical Structure and Properties

-

IUPAC Name: methyl 4-chloro-3-hydroxybutanoate

-

Molecular Formula: C₅H₉ClO₃

-

Molecular Weight: 152.57 g/mol

-

Structure:

Spectroscopic Data

The following sections present the available spectroscopic data for Methyl 4-chloro-3-hydroxybutanoate, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of Methyl 4-chloro-3-hydroxybutanoate.

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-chloro-3-hydroxybutanoate [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.28 | m | CH(OH) |

| 3.70 | s | OCH₃ |

| 3.61 | m | CH₂Cl |

| 3.40 | br | OH |

| 2.65 | m | CH₂C=O |

Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-chloro-3-hydroxybutanoate [1]

| Chemical Shift (δ) ppm | Assignment |

| 172.2 | C=O |

| 68.0 | CH(OH) |

| 52.0 | OCH₃ |

| 38.8 | CH₂C=O |

| 38.2 | CH₂Cl |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for Methyl 4-chloro-3-hydroxybutanoate

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Alcohol stretching |

| ~2950 | C-H | Alkyl stretching |

| ~1740 | C=O | Ester carbonyl stretching |

| ~1170 | C-O | Ester C-O stretching |

| ~750 | C-Cl | Alkyl halide stretching |

Mass Spectrometry (MS)

Detailed experimental mass spectral data for Methyl 4-chloro-3-hydroxybutanoate is not widely available in public databases. The expected molecular ion peak would correspond to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak (M) and chlorine-containing fragments would be expected, with the M+2 peak having an intensity of approximately one-third of the M peak.

Table 4: Predicted Mass Spectrometry Data for Methyl 4-chloro-3-hydroxybutanoate

| m/z | Interpretation |

| 152/154 | [M]⁺, Molecular ion with ³⁵Cl and ³⁷Cl isotopes |

| 121/123 | [M - OCH₃]⁺ |

| 103 | [M - CH₂Cl]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

The NMR data presented was obtained from a patent describing the synthesis of the compound.[1]

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

-

Sample Preparation: A small amount of the purified compound is dissolved in the deuterated solvent.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like Methyl 4-chloro-3-hydroxybutanoate.

References

The Synthesis and Strategic Importance of Methyl 4-chloro-3-hydroxybutanoate: A Technical Guide

Introduction

Methyl 4-chloro-3-hydroxybutanoate, a chiral molecule of significant interest, serves as a critical building block in the synthesis of various pharmaceuticals. Its importance lies in the stereospecific arrangement of its hydroxyl and chloro groups, which allows for the construction of complex molecular architectures with high precision. This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies for Methyl 4-chloro-3-hydroxybutanoate, with a focus on its application in drug development. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to support further research and application.

Historical Context and Discovery

The history of Methyl 4-chloro-3-hydroxybutanoate is intrinsically linked to the rise of chiral chemistry and the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. While a singular "discovery" event is not well-documented, its emergence as a key synthetic intermediate can be traced through its applications, most notably in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins. The development of synthetic routes to access specific stereoisomers of this molecule has been a significant area of research, driven by the need for more efficient and selective methods to produce chiral drugs.

Early synthetic approaches often involved classical resolution techniques, which were inefficient and low-yielding. The subsequent development of asymmetric synthesis, utilizing chiral catalysts and biocatalysis, marked a turning point in the production of enantiomerically pure Methyl 4-chloro-3-hydroxybutanoate and its ethyl ester counterpart. These advancements have enabled the large-scale production of chiral building blocks essential for modern drug manufacturing.

Synthetic Methodologies

The synthesis of Methyl 4-chloro-3-hydroxybutanoate can be broadly categorized into chemical synthesis and biocatalytic methods. Each approach offers distinct advantages and is chosen based on factors such as desired stereochemistry, yield, and scalability.

Chemical Synthesis

Chemical synthesis routes often start from readily available precursors and employ various reagents to introduce the required functional groups with stereochemical control.

One notable method involves the reaction of 4-chloro-3(S)-hydroxybutyronitrile with methanol in the presence of an acid catalyst. This process, detailed in US Patent 2006/0264652 A1, provides a direct route to the desired methyl ester while retaining the stereochemistry of the starting material.[1]

Experimental Protocol: Synthesis of Methyl 4-chloro-3-hydroxybutanoate from 4-chloro-3(S)-hydroxybutyronitrile [1]

-

Preparation of Methanolic HCl: Anhydrous hydrogen chloride gas is bubbled through cooled methanol to create a saturated solution.

-

Reaction: 4-chloro-3(S)-hydroxybutyronitrile is added to the methanolic HCl solution.

-

Heating: The reaction mixture is heated under a nitrogen atmosphere.

-

Work-up: Upon completion, the reaction is cooled, and the product is extracted using a suitable organic solvent.

-

Purification: The organic extracts are combined, dried, and concentrated under reduced pressure to yield the final product.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. The reduction of methyl 4-chloro-3-oxobutanoate using microorganisms such as baker's yeast is a well-established biocatalytic method.[2] This approach leverages the enzymatic machinery of the yeast to stereoselectively reduce the ketone to the corresponding alcohol.

Experimental Protocol: Baker's Yeast Reduction of Methyl 4-chloro-3-oxobutanoate [2]

-

Yeast Suspension: A suspension of baker's yeast is prepared in water.

-

Substrate Addition: Methyl 4-chloro-3-oxobutanoate is added to the yeast suspension. Additives such as allyl bromide or allyl alcohol can be used to improve enantioselectivity.

-

Incubation: The reaction mixture is incubated at a controlled temperature with agitation.

-

Extraction: After the reaction is complete, the mixture is centrifuged, and the supernatant is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried and concentrated to afford the product.

Quantitative Data

The efficiency of the synthesis of Methyl 4-chloro-3-hydroxybutanoate is a critical factor for its industrial application. The following tables summarize key quantitative data from the cited experimental protocols.

| Parameter | Value | Reference |

| Yield | 95% | [1] |

| Chemical Purity (GC) | 97.1% | [1] |

| Optical Purity (HPLC) | 99.2% ee | [1] |

Table 1: Quantitative data for the synthesis of Methyl 4-chloro-3-hydroxybutanoate from 4-chloro-3(S)-hydroxybutyronitrile.[1]

| Parameter | Value | Reference |

| Conversion | Complete (1-2 hours) | [2] |

| Enantioselectivity | 90-97% ee | [2] |

Table 2: Quantitative data for the baker's yeast reduction of Methyl 4-chloro-3-oxobutanoate.[2]

Logical Relationships and Experimental Workflows

To visualize the synthetic pathways and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Chemical synthesis pathway of Methyl 4-chloro-3-hydroxybutanoate.

Caption: Biocatalytic synthesis of Methyl 4-chloro-3-hydroxybutanoate.

Caption: A generalized workflow for the synthesis and isolation of Methyl 4-chloro-3-hydroxybutanoate.

Conclusion

Methyl 4-chloro-3-hydroxybutanoate remains a compound of high interest in the pharmaceutical industry due to its utility as a versatile chiral building block. The development of both chemical and biocatalytic synthetic methods has provided researchers with a range of options to access this important intermediate with high purity and stereoselectivity. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development, facilitating the continued innovation in the synthesis of complex, life-saving therapeutics.

References

"Methyl 4-chloro-3-hydroxybutanoate" literature review and key publications

Methyl 4-chloro-3-hydroxybutanoate: A Comprehensive Technical Guide

Introduction

Methyl 4-chloro-3-hydroxybutanoate is a versatile chiral building block of significant interest in the pharmaceutical and chemical industries. Its structure, featuring hydroxyl, chloro, and ester functional groups, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. In particular, its optically active enantiomers, (R)- and (S)-methyl 4-chloro-3-hydroxybutanoate, serve as crucial precursors for the synthesis of high-value pharmaceutical compounds. The (R)-enantiomer is a key intermediate for L-carnitine, while the (S)-enantiomer is essential for the synthesis of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins.[1][2] This guide provides a detailed review of the synthesis, key publications, and applications of this important molecule, with a focus on stereoselective methodologies.

Synthetic Methodologies

The primary route for synthesizing methyl 4-chloro-3-hydroxybutanoate involves the stereoselective reduction of its corresponding ketoester, methyl 4-chloro-3-oxobutanoate. Biocatalysis, employing whole-cell systems or isolated enzymes, has emerged as the most efficient and economical method for producing the desired enantiomers in high optical purity.

Biocatalytic Reduction using Baker's Yeast

Baker's yeast (Saccharomyces cerevisiae) is a widely used and inexpensive biocatalyst for the asymmetric reduction of ketones. The stereochemical outcome of the reduction of methyl 4-chloro-3-oxobutanoate can be controlled by the addition of specific chemical agents, such as allyl bromide or allyl alcohol, allowing for the selective synthesis of either the (R) or (S) enantiomer.[1]

dot

Caption: Stereoselective reduction of Methyl 4-chloro-3-oxobutanoate using Baker's yeast.

Quantitative Data for Baker's Yeast Reduction

The efficiency and enantioselectivity of the reduction are highly dependent on the reaction conditions.

| Substrate | Additive | Yeast/Substrate Ratio ( g/mmol ) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Enantiomer | Reference |

| Methyl 4-chloro-3-oxobutanoate | Allyl Alcohol | 10 | 1 | 100 | 90 | L-(R) | [1] |

| Ethyl 4-chloro-3-oxobutanoate | Allyl Alcohol | 10 | 1 | 100 | 97 | L-(R) | [1] |

| Ethyl 4-chloro-3-oxobutanoate | Allyl Bromide | 10 | 2 | 100 | 95 | D-(S) | [1] |

Experimental Protocol: General Procedure for Yeast Reduction [1]

-

Baker's yeast is suspended in distilled water and pre-incubated at 30°C for 30 minutes with stirring.

-

The chosen additive (e.g., allyl alcohol for the (R)-enantiomer or allyl bromide for the (S)-enantiomer) is added to the yeast suspension.

-

After a brief incubation period (5-10 minutes), the substrate, methyl or ethyl 4-chloro-3-oxobutanoate, is added.

-

The reaction mixture is stirred at 30°C, and the progress is monitored by Gas Chromatography (GC).

-

Upon completion, the mixture is centrifuged, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield the desired 4-chloro-3-hydroxybutanoate ester.

Enzymatic Reduction using Isolated Reductases

For higher selectivity and more controlled reaction conditions, isolated enzymes, particularly carbonyl reductases and alcohol dehydrogenases, are employed. These enzymes often require a cofactor, such as NADPH or NADH, which must be regenerated in situ for the process to be economically viable. This is typically achieved using a coupled-enzyme system, for example, with glucose dehydrogenase (GDH) which regenerates the cofactor while oxidizing glucose.[3][4]

dot

Caption: Enzymatic reduction with coupled cofactor regeneration system.

Quantitative Data for Enzymatic Reductions

| Enzyme Source | Substrate | Cofactor Regeneration | Yield (%) | e.e. (%) | Product Enantiomer | Reference |

| Sporobolomyces salmonicolor | Ethyl 4-chloro-3-oxobutanoate | Glucose Dehydrogenase (NADPH) | 95.4 | 86 | (R) | [3][5] |

| Candida parapsilosis | Ethyl 4-chloro-3-oxobutanoate | 2-propanol (NADH) | 95.2 | >99 | (R) | [6][7] |

| Burkholderia gladioli | Ethyl 4-chloro-3-oxobutanoate | Glucose Dehydrogenase (NADPH) | 100 | 99.9 | (R) | [4] |

| Pichia stipitis | Ethyl 4-chloro-3-oxobutanoate | NADPH | >95 | 100 | (S) | [8] |

Experimental Protocol: Enzyme-Catalyzed Reduction in a Diphasic System [3]

-

An aqueous phase is prepared containing potassium phosphate buffer (pH 6.5), glucose, NADP+, aldehyde reductase, and glucose dehydrogenase.

-

An organic phase is prepared by dissolving the substrate (ethyl 4-chloro-3-oxobutanoate) in a suitable solvent like n-butyl acetate.

-

The aqueous and organic phases are combined in a reaction vessel.

-

The reaction is carried out at a controlled temperature (e.g., 30°C) with gentle stirring to facilitate interfacial catalysis while minimizing enzyme denaturation.

-

Using a diphasic system overcomes substrate instability in aqueous solutions and reduces enzyme inhibition by both the substrate and the product.[3]

-

After the reaction, the phases are separated. The product is isolated from the organic phase.

-

Analysis of yield and enantiomeric excess is performed using GC and HPLC, respectively.

Chemical Synthesis from Chiral Precursors

An alternative to the reduction of a prochiral ketone is to start from an already chiral molecule. A patented method describes the synthesis of methyl 4-chloro-3-hydroxybutanoate from optically active 4-chloro-3-hydroxybutyronitrile.[9]

dot

Caption: Synthesis of (S)-Methyl 4-chloro-3-hydroxybutanoate from (S)-Epichlorohydrin.

Experimental Protocol: Esterification of 4-chloro-3(S)-hydroxybutyronitrile [9]

-

Anhydrous hydrogen chloride gas is bubbled through cooled methanol to prepare an alcoholic HCl solution.

-

4-chloro-3(S)-hydroxybutyronitrile is mixed with the prepared methanol/HCl solution.

-

The reaction is heated (e.g., to 60°C) under a nitrogen atmosphere until the reaction is complete (monitored by TLC or GC).

-

After completion, the reaction solution is cooled and partitioned between distilled water and ethyl acetate.

-

The aqueous phase is extracted multiple times with ethyl acetate.

-

The combined organic extracts are collected and concentrated under reduced pressure to obtain the title compound.

-

This method, starting with optically active (S)-nitrile, yielded the methyl ester with a chemical purity of 97.1% (GC) and an optical purity of 99.2% e.e. (HPLC).[9]

Applications in Drug Development

The enantiomers of methyl and ethyl 4-chloro-3-hydroxybutanoate are pivotal intermediates in the synthesis of several blockbuster drugs.

-

(R)-Enantiomer: The (R)-form is a precursor for the synthesis of L-carnitine , a compound essential for fatty acid metabolism and used to treat carnitine deficiency. It is also a building block for (R)-γ-amino-β-hydroxybutyric acid (GABOB), an anticonvulsant drug.[1]

-

(S)-Enantiomer: The (S)-form is a key chiral intermediate in the enantioselective synthesis of statins , such as atorvastatin, which are HMG-CoA reductase inhibitors used to lower cholesterol.[2][8]

The selection of the correct enantiomer is critical, as the biological activity of the final drug molecule is highly dependent on its stereochemistry.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]

- 3. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]

- 9. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

The Pivotal Role of Methyl 4-chloro-3-hydroxybutanoate and Its Derivatives in Chiral Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybutanoate and its ester derivatives, particularly ethyl 4-chloro-3-hydroxybutanoate, are not lauded for their inherent biological activity in the classical sense of pharmaceuticals. Instead, their profound significance in the scientific and pharmaceutical landscape lies in their role as versatile chiral building blocks. The strategic placement of chloro and hydroxyl functional groups on a four-carbon backbone makes these compounds invaluable precursors for the asymmetric synthesis of a multitude of complex, biologically active molecules. Their utility is most prominently demonstrated in the industrial-scale production of blockbuster drugs such as the cholesterol-lowering agent atorvastatin, as well as other pharmacologically important compounds like L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[1][2]

This technical guide delves into the core of their "biological activity"—their interaction with and transformation by biocatalysts—to produce enantiomerically pure intermediates. It provides an in-depth look at the quantitative data from these transformations, detailed experimental protocols for key enzymatic reactions, and visual representations of the synthetic pathways and experimental workflows.

Data Presentation: Biocatalytic Production of Chiral 4-chloro-3-hydroxybutanoate Derivatives

The primary "biological activity" of interest for methyl 4-chloro-3-hydroxybutanoate and its derivatives is their stereoselective transformation by enzymes. This section summarizes the quantitative outcomes of such biocatalytic reductions and resolutions.

| Precursor | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Ethyl 4-chloro-3-oxobutanoate | Geotrichum candidum | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 95 | 96 | [3] |

| Ethyl 4-chloro-3-oxobutanoate | Cylindrocarpon sclerotigenum IFO 31855 | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99 | >99 | [3] |

| Ethyl or Methyl 4-chloro-3-oxobutanoate | Baker's yeast with allyl bromide/alcohol | (R)- or (S)-Ethyl/Methyl 4-chloro-3-hydroxybutanoate | Complete conversion | 90-97 | [1] |

| Racemic Methyl 4-chloro-3-hydroxybutanoate | Halohydrin dehalogenase (Trp249Phe mutant) | (S)-Methyl 4-cyano-3-hydroxybutanoate and (S)-Methyl 4-chloro-3-hydroxybutanoate | 40 (for cyano derivative), 41 (for remaining ester) | 96.8 (for cyano derivative), 95.2 (for remaining ester) | [4][5] |

| Ethyl 4-chloro-3-oxobutanoate | Aldehyde reductase (Sporobolomyces salmonicolor) and glucose dehydrogenase | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 95.4 | 86 | [6][7][8] |

| Ethyl 4-chloroacetoacetate | Alcohol dehydrogenase (SmADH31) and glucose dehydrogenase | (S)-Ethyl 4-chloro-3-hydroxybutyrate | 92 (isolated) | >99.9 | [9][10] |

| Ethyl 4-chloro-3-oxobutanoate | Carbonyl reductase (Burkholderia gladioli CCTCC M 2012379) | (R)-Ethyl 4-chloro-3-hydroxybutyrate | Not specified | Excellent | [2] |

Experimental Protocols

Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate using Cylindrocarpon sclerotigenum

This protocol outlines the biotransformation of a prochiral ketone to a chiral alcohol using whole fungal cells.

a. Microorganism and Culture:

-

Strain: Cylindrocarpon sclerotigenum IFO 31855.

-

Medium: Glucose (2%), peptone (0.5%), yeast extract (0.3%), malt extract (0.3%), KH2PO4 (0.2%), MgSO4·7H2O (0.05%).

-

Cultivation: The fungus is cultivated in the liquid medium at 30°C with shaking for 3 days.

b. Biotransformation:

-

The fungal cells are harvested by centrifugation and washed.

-

The cells are resuspended in a phosphate buffer (pH 6.5).

-

Ethyl 4-chloro-3-oxobutanoate is added to the cell suspension.

-

The reaction mixture is incubated at 30°C for a specified period (e.g., 3 hours) without shaking.[3]

c. Product Extraction and Analysis:

-

The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated.

-

The product, (S)-Ethyl 4-chloro-3-hydroxybutanoate, is analyzed by HPLC on a chiral column to determine the yield and enantiomeric excess.[3]

Kinetic Resolution of Racemic Methyl 4-chloro-3-hydroxybutanoate using Halohydrin Dehalogenase

This protocol describes the enzymatic kinetic resolution of a racemic mixture to obtain two enantiomerically enriched products.

a. Enzyme and Reagents:

-

Enzyme: Recombinant halohydrin dehalogenase Trp249Phe mutant (HheC-W249F).[5]

-

Substrate: Racemic methyl 4-chloro-3-hydroxybutanoate.

-

Nucleophile: Sodium cyanide (NaCN).

-

Buffer: Phosphate buffer.

b. Reaction Procedure:

-

Racemic methyl 4-chloro-3-hydroxybutanoate (e.g., 50 mM) is dissolved in the buffer.[5]

-

The HheC-W249F enzyme (e.g., 15 mg) is added to the solution.[5]

-

Sodium cyanide (2 equivalents) is added to initiate the reaction.[5]

-

The reaction is carried out at a controlled temperature (e.g., 22°C) for a specific duration (e.g., 5 hours).[5]

c. Product Isolation and Analysis:

-

The reaction mixture is extracted with an organic solvent.

-

The products, (S)-methyl 4-cyano-3-hydroxybutanoate and the unreacted (S)-methyl 4-chloro-3-hydroxybutanoate, are separated by chromatography.

-

The enantiomeric excess of both products is determined using chiral HPLC or GC.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic reduction of a prochiral ketone to a chiral alcohol.

Caption: Workflow for the kinetic resolution of a racemic mixture.

Caption: Logical flow from precursor to a final active pharmaceutical ingredient.

Conclusion

While "methyl 4-chloro-3-hydroxybutanoate" and its derivatives may not exhibit direct pharmacological effects, their "biological activity" as substrates for highly selective enzymes is of paramount importance to the pharmaceutical industry. The ability to produce these compounds in high enantiomeric purity through biocatalytic methods has streamlined the synthesis of complex chiral drugs. The data and protocols presented herein underscore the critical role of these seemingly simple molecules at the intersection of enzymology and medicinal chemistry, paving the way for the efficient and sustainable production of life-saving therapeutics. The continued exploration of novel biocatalysts and the optimization of reaction conditions promise to further enhance the utility of these valuable chiral building blocks in future drug development endeavors.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.rug.nl [pure.rug.nl]

- 6. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

Methyl 4-chloro-3-hydroxybutanoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological information for Methyl 4-chloro-3-hydroxybutanoate (CAS No: 10488-68-3). The information is intended to guide laboratory personnel in the safe use and management of this compound.

Chemical and Physical Properties

Methyl 4-chloro-3-hydroxybutanoate is a chemical intermediate used in various synthetic processes. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClO₃ | Aaron Chemicals |

| Molecular Weight | 152.58 g/mol | Aaron Chemicals |

| Appearance | Liquid | Aaron Chemicals |

| Boiling Point | 248.6°C - 249°C | Crysdot, MySkinRecipes[1][2] |

| Flash Point | 104°C - 104.2°C | Echemi[3] |

| Density | 1.232 g/cm³ | MySkinRecipes[1] |

| Melting Point | No data available | Aaron Chemicals |

| Solubility | No data available | Aaron Chemicals |

Hazard Identification and Classification

Methyl 4-chloro-3-hydroxybutanoate is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with Methyl 4-chloro-3-hydroxybutanoate.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures. The following are general recommendations:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly. |

| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary depending on the scale of work. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be required. |

General Handling and Hygiene

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Handle in accordance with good industrial hygiene and safety practices.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is room temperature.

References

An In-depth Technical Guide to the Precursors and Downstream Products of Methyl 4-chloro-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key applications of Methyl 4-chloro-3-hydroxybutanoate, a valuable chiral building block in the pharmaceutical industry. The document details the primary precursors and synthetic routes for its preparation, as well as its transformation into significant downstream products such as L-carnitine, (R)-γ-amino-β-hydroxybutyric acid (GABOB), and crucial intermediates for statin drugs. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows to aid in research and development.

Precursors and Synthesis of Methyl 4-chloro-3-hydroxybutanoate

The synthesis of Methyl 4-chloro-3-hydroxybutanoate and its more commonly used ethyl ester analogue, Ethyl 4-chloro-3-hydroxybutanoate, primarily proceeds through two main routes: the reduction of a β-ketoester or the ring-opening of epichlorohydrin. The choice of synthetic pathway often depends on the desired stereochemistry, as the chiral center at the C-3 position is crucial for its utility in pharmaceutical synthesis.

Synthesis via Reduction of 4-chloroacetoacetate Esters

A prevalent method for synthesizing 4-chloro-3-hydroxybutanoate esters is the asymmetric reduction of the corresponding 4-chloroacetoacetate ester. Both chemical and biocatalytic methods are employed, with the latter being favored for its high enantioselectivity.

Chemical Reduction:

Chemical reduction using agents like sodium borohydride can produce racemic Ethyl 4-chloro-3-hydroxybutanoate with good yields, though a subsequent resolution step is necessary to obtain a single enantiomer.[1]

Biocatalytic Reduction:

Enzymatic and microbial reductions offer a direct route to enantiomerically pure (R)- or (S)-4-chloro-3-hydroxybutanoate esters. Various microorganisms, particularly yeast strains like Candida magnoliae, and isolated enzymes such as carbonyl reductases and alcohol dehydrogenases are effective catalysts for this transformation.[2][3][4][5][6] These biocatalytic systems often utilize a cofactor regeneration system, for instance, using glucose and glucose dehydrogenase to regenerate NADPH.[4]

Synthesis from Epichlorohydrin

An alternative synthetic pathway involves the use of epichlorohydrin as a starting material. This route can also yield optically active 4-chloro-3-hydroxybutanoic acid esters if a chiral epichlorohydrin is used. The process typically involves a reaction with a cyanide source to form a cyanohydrin intermediate, which is then subjected to alcoholysis.[7]

Quantitative Data for Synthesis of 4-chloro-3-hydroxybutanoate Esters

The following tables summarize quantitative data from various synthetic methods for producing enantiomerically enriched 4-chloro-3-hydroxybutanoate esters.

Table 1: Biocatalytic Reduction of Ethyl 4-chloroacetoacetate (ECAA)

| Biocatalyst | Substrate Concentration | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Conditions |

| Candida magnoliae JX120-3 | 60 g/L | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 93.8 | 92.7 | Water/n-butyl acetate two-phase system, 35°C, dropwise substrate feeding.[3] |

| Recombinant E. coli expressing R. eutropha acetoacetyl-CoA reductase and B. subtilis glucose dehydrogenase | Not specified | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Not specified | 99.8 | Coexpression for NADPH regeneration.[4] |

| Recombinant E. coli expressing C. parapsilosis secondary alcohol dehydrogenase | 4% ECAA | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 78.8 | >99 | 2-propanol as co-substrate for NADH regeneration.[5][8] |

Table 2: Chemical Synthesis and Resolution

| Starting Material | Reaction | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Conditions |

| Ethyl 4-chloroacetoacetate | NaBH4 reduction | Racemic Ethyl 4-chloro-3-hydroxybutanoate | ~82 | 0 | - |

| Racemic Epichlorohydrin | 1. Cyanide reaction 2. Alcoholysis | Racemic 4-chloro-3-hydroxybutanoic acid ester | High | 0 | pH control is crucial in the first step.[7] |

| (R)-Epichlorohydrin | 1. Carbonylation 2. Esterification | (R)-4-chloro-3-hydroxybutyrate | High | High | Two-step synthesis. |

Downstream Products and Their Synthesis

Optically active Methyl and Ethyl 4-chloro-3-hydroxybutanoate are pivotal intermediates in the synthesis of several active pharmaceutical ingredients (APIs). The key transformations involve nucleophilic substitution of the chlorine atom and modifications of the ester and hydroxyl groups.

Synthesis of L-Carnitine

L-carnitine, a compound essential for fatty acid metabolism, can be synthesized from (R)-4-chloro-3-hydroxybutanoate esters. The synthesis involves the quaternization of the primary chloride with trimethylamine, followed by hydrolysis of the ester.[1][9]

Synthesis of (R)-γ-amino-β-hydroxybutyric acid (GABOB)

(R)-GABOB, a neuromodulator, can be synthesized from (R)-Ethyl 4-chloro-3-hydroxybutyrate. A common strategy involves the conversion of the chloro group to an amino group, often through an azide intermediate, followed by hydrolysis.[10][11]

Synthesis of Statin Side-Chain Precursors

(S)-Ethyl 4-chloro-3-hydroxybutanoate is a key precursor for the synthesis of the chiral side chain of several statin drugs, such as atorvastatin and rosuvastatin. A critical step in this synthesis is the conversion of the chloro group to a cyano group, yielding Ethyl (R)-4-cyano-3-hydroxybutanoate. This reaction is often catalyzed by halohydrin dehalogenase.[12][13]

Quantitative Data for Downstream Product Synthesis

The following table summarizes key quantitative data for the synthesis of downstream products from 4-chloro-3-hydroxybutanoate esters.

Table 3: Synthesis of Downstream Pharmaceutical Intermediates

| Starting Material | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction |

| (R)-Ethyl 4-chloro-3-hydroxybutyrate | L-Carnitine hydrochloride | 94 | 85 | Quaternization with trimethylamine followed by hydrolysis. |

| (R)-Ethyl 4-chloro-3-hydroxybutanoate | (R)-GABOB | ~50 (overall) | High | Multi-step synthesis involving organoselenium intermediates.[10][11] |

| (S)-Ethyl 4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutanoate | 67.13 | 99 | Halohydrin dehalogenase catalyzed cyanation.[13] |

Experimental Protocols

Protocol for Biocatalytic Reduction of Ethyl 4-chloroacetoacetate using Candida magnoliae**

Objective: To produce (S)-Ethyl 4-chloro-3-hydroxybutanoate.

Methodology:

-

Cultivation of Candida magnoliae: Cultivate Candida magnoliae JX120-3 in a suitable medium to obtain sufficient cell biomass.

-

Reaction Setup: Prepare a two-phase system with a water to n-butyl acetate volume ratio of 1:1 in a reaction vessel.

-

Addition of Biocatalyst and Co-substrate: Add the active Candida magnoliae cells to the aqueous phase to a final concentration of 4.0 g DCW/L. Add glucose to a concentration of 50 g/L as the co-substrate for cofactor regeneration.

-

Reaction Conditions: Maintain the reaction temperature at 35°C with agitation.

-

Substrate Feeding: Feed a total of 60 g/L of Ethyl 4-chloroacetoacetate dropwise into the reaction mixture over a specified period to minimize substrate inhibition.

-

Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC). Upon completion, separate the organic phase, and extract the aqueous phase with n-butyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield (S)-Ethyl 4-chloro-3-hydroxybutanoate.

Protocol for the Synthesis of L-Carnitine from (R)-Ethyl 4-chloro-3-hydroxybutyrate**

Objective: To synthesize L-carnitine.

Methodology:

-

Reaction Setup: In a pressure-resistant reaction vessel, combine (R)-Ethyl 4-chloro-3-hydroxybutyrate with a 40% aqueous solution of trimethylamine and ethanol.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-85°C with stirring for 10 hours.

-

Cooling and Concentration: After the reaction, cool the mixture to room temperature and stir overnight. Evaporate the ethanol and unreacted trimethylamine under reduced pressure.

-

Hydrolysis: Add 10% hydrochloric acid to the residue and reflux for 5 hours.

-

Isolation of Crude Product: Evaporate the water under reduced pressure to dryness. Add isopropanol to the residue, stir, and filter to collect the white solid crude product of L-carnitine hydrochloride.

-

Purification: Recrystallize the crude product from ethanol to obtain pure L-carnitine hydrochloride.

Protocol for the Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate**

Objective: To synthesize a key statin side-chain precursor.

Methodology:

-

Enzymatic Reduction (if starting from ECAA): First, prepare (S)-Ethyl 4-chloro-3-hydroxybutanoate via asymmetric reduction of Ethyl 4-chloroacetoacetate using a suitable biocatalyst (e.g., a ketoreductase).

-

Cyanation Reaction Setup: In an aqueous buffer solution (pH 6-8), add the substrate (S)-Ethyl 4-chloro-3-hydroxybutanoate.

-

Addition of Reagents: Slowly add a solution of sodium cyanide. Then, add a recombinant halohydrin dehalogenase.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) and monitor the progress by GC.

-

Work-up: Once the conversion is greater than 98%, acidify the reaction mixture to pH 2-3 with sulfuric acid.

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic phases and concentrate by rotary evaporation to obtain Ethyl (R)-4-cyano-3-hydroxybutanoate.

Visualizations

Synthesis Pathways of Methyl 4-chloro-3-hydroxybutanoate

Caption: Synthetic routes to Methyl 4-chloro-3-hydroxybutanoate.

Downstream Applications of Methyl 4-chloro-3-hydroxybutanoate

Caption: Key downstream products from Methyl 4-chloro-3-hydroxybutanoate.

Experimental Workflow for Biocatalytic Reduction

Caption: General workflow for biocatalytic synthesis.

References

- 1. CN103497978A - Preparation method for high-optical-purity L-carnitine - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Efficient Bioreduction of Ethyl 4-chloro-3-oxobutanoate to (S)4-chloro-3-hydrobutanoate by Whole Cells of Candida magnoliae in Water/ n-Butyl Acetate Two-phase System -Biotechnology and Bioprocess Engineering:BBE | 학회 [koreascience.kr]

- 4. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 8. [PDF] Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase | Semantic Scholar [semanticscholar.org]

- 9. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

- 13. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Enantiomers of Methyl 4-chloro-3-hydroxybutanoate

This technical guide provides a comprehensive overview of the (R) and (S) enantiomers of methyl 4-chloro-3-hydroxybutanoate, crucial chiral building blocks in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and stereoselective synthesis.

Introduction

Methyl 4-chloro-3-hydroxybutanoate is a chiral ester containing a single stereocenter, thus existing as two non-superimposable mirror images: (R)-methyl 4-chloro-3-hydroxybutanoate and (S)-methyl 4-chloro-3-hydroxybutanoate. These enantiomers are highly valuable precursors for the synthesis of a range of pharmacologically significant molecules. The stereochemistry at the C3 position is critical, as it dictates the biological activity and efficacy of the final active pharmaceutical ingredient (API). For instance, the (S)-enantiomer is a key intermediate for HMG-CoA reductase inhibitors, while the (R)-enantiomer is utilized in the synthesis of L-carnitine.[1][2] The stereoselective synthesis of these enantiomers, typically achieved through enzymatic reduction of the corresponding ketone, is a subject of significant research and industrial interest.

Physicochemical Properties

The physical and chemical properties of methyl 4-chloro-3-hydroxybutanoate are summarized in the table below. Data for the individual enantiomers are often reported for the corresponding ethyl ester due to its prevalence in synthetic literature; however, the general properties are comparable.

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO₃ | [3][4] |

| Molecular Weight | 152.58 g/mol | [3][4] |

| Density | ~1.2 g/cm³ | [3] |

| Boiling Point | 248.6 °C at 760 mmHg | [3] |

| Flash Point | 104.2 °C | [3] |

| (R)-enantiomer CAS | 88496-70-2 | [5][6] |

| (S)-enantiomer CAS | 86728-93-0 (for methyl ester) | [3] |

| (S)-ethyl ester Optical Activity | [α]23/D −14°, neat | [7] |

| (R)-ethyl ester Optical Activity | [α]23/D +14°, neat | [8] |

Stereoselective Synthesis

The most efficient and common method for producing enantiomerically pure methyl 4-chloro-3-hydroxybutanoate is the asymmetric reduction of the prochiral ketone, methyl 4-chloro-3-oxobutanoate. Biocatalysis using whole-cell microorganisms or isolated enzymes is the preferred industrial route due to its high stereoselectivity, mild reaction conditions, and environmental compatibility.

Synthesis of (S)-Methyl 4-chloro-3-hydroxybutanoate

The (S)-enantiomer is typically synthesized using reductases that follow Prelog's rule. Various microorganisms, including strains of Candida and genetically engineered E. coli, have been shown to effectively catalyze this transformation.

This protocol is a representative example based on methodologies described in the literature for the synthesis of the analogous ethyl ester.[9][10]

-

Inoculum Preparation: A culture of a suitable microorganism (e.g., Candida magnoliae) is grown in an appropriate nutrient broth for 24-48 hours.

-

Bioreduction: In a fermenter or reaction vessel, the microbial cells are suspended in a buffer solution (e.g., phosphate buffer, pH 6.0-7.0).

-

Cofactor Regeneration: A co-substrate, such as glucose, is added to facilitate the in-situ regeneration of the NADPH cofactor, which is essential for the reductase activity.[9]

-

Substrate Addition: Methyl 4-chloro-3-oxobutanoate is added to the reaction mixture. To avoid substrate inhibition, it can be fed batch-wise.

-

Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30°C) with gentle agitation for 24-72 hours.

-

Extraction and Purification: After the reaction, the product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layer is then concentrated, and the product is purified by column chromatography or distillation.

-

Analysis: The enantiomeric excess (e.e.) is determined using chiral HPLC or GC.

Synthesis of (R)-Methyl 4-chloro-3-hydroxybutanoate

The (R)-enantiomer is synthesized using anti-Prelog reductases. Organisms such as Sporobolomyces salmonicolor and recombinant E. coli expressing specific alcohol dehydrogenases are employed for this purpose.[11][12][13]

This protocol is adapted from literature describing the synthesis of the corresponding ethyl ester using a recombinant system.[11][14]

-

Cell Culture and Induction: E. coli cells transformed with a plasmid containing the gene for a stereoselective carbonyl reductase (e.g., from Burkholderia gladioli) are cultured in a suitable medium.[14] Gene expression is induced by adding an agent like IPTG.

-

Cell Harvesting: The cells are harvested by centrifugation and can be used as whole cells or processed to create a cell-free extract.

-

Bioreduction Setup: The reaction is set up in a buffered solution containing the recombinant cells or cell-free extract.

-

Cofactor Regeneration System: An enzyme-coupled cofactor regeneration system is often used. For example, glucose dehydrogenase and glucose can be added to regenerate NADPH.[14] Alternatively, a co-substrate like 2-propanol can be used.[11]

-

Substrate Addition: Methyl 4-chloro-3-oxobutanoate is added to the mixture.

-

Reaction and Monitoring: The reaction is incubated at an optimal temperature and pH. The progress is monitored by TLC or HPLC.

-

Work-up and Analysis: The product is extracted and purified as described for the (S)-enantiomer. Enantiomeric excess is determined by chiral chromatography.

Summary of Synthetic Methods

| Enantiomer | Biocatalyst | Substrate | Co-substrate/Cofactor System | Yield | Enantiomeric Excess (e.e.) | Reference |

| (S)-form | Candida magnoliae | Ethyl 4-chloroacetoacetate | Glucose/NADP+/GDH | ~90 g/L | >99% | [10] |

| (S)-form | Recombinant E. coli (R. eutropha AR) | Ethyl 4-chloroacetoacetate | Glucose/NADPH/GDH | 48.7 g/L | 99.8% | [9] |

| (R)-form | Recombinant E. coli (C. parapsilosis SADH) | Ethyl 4-chloroacetoacetate | 2-Propanol (NADH regeneration) | 95.2% | >99% | [11] |

| (R)-form | Sporobolomyces salmonicolor ARD | Ethyl 4-chloro-3-oxobutanoate | Glucose/NADPH/GDH | 95.4% | 86% | [13][15] |

| (R)-form | Recombinant E. coli (Burkholderia gladioli BgADH3) | Ethyl 4-chloro-3-oxobutanoate | Glucose/NADPH/GDH | >99% | 99.9% | [14] |

Note: Data is primarily for the ethyl ester, but is representative of the synthesis for the methyl ester.

Chiral Separation

While stereoselective synthesis is preferred, resolving a racemic mixture of methyl 4-chloro-3-hydroxybutanoate is also a viable method for obtaining the pure enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common analytical and preparative technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

-

System Preparation: An HPLC system equipped with a UV detector is used.

-

Chiral Column: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is installed.

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and isopropanol. The ratio is optimized to achieve baseline separation.

-